2-Propenal, 3-ethoxy-
CAS No.: 19060-08-3
Cat. No.: VC21362069
Molecular Formula: C5H5FN2O
Molecular Weight: 100.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19060-08-3 |
|---|---|
| Molecular Formula | C5H5FN2O |
| Molecular Weight | 100.12 g/mol |
| IUPAC Name | (E)-3-ethoxyprop-2-enal |
| Standard InChI | InChI=1S/C5H8O2/c1-2-7-5-3-4-6/h3-5H,2H2,1H3/b5-3+ |
| Standard InChI Key | SYIPIVAOEFWMBA-HYXAFXHYSA-N |
| Isomeric SMILES | CCO/C=C\C=O |
| SMILES | CCOC=CC=O |
| Canonical SMILES | CCOC=CC=O |
Introduction
| Parameter | Information |
|---|---|
| CAS Registry Number | 19060-08-3 |
| Molecular Formula | C₅H₈O₂ |
| IUPAC Name | 3-Ethoxy-2-propenal |
| Common Synonyms | Acrolein,3-ethoxy-; β-Ethoxyacrolein; 3-Ethoxyacrolein; 3-Ethoxyacrylaldehyde |
| Molecular Weight | 100.12 g/mol |
| Exact Mass | 100.052429494 Da |
The compound belongs to the family of α,β-unsaturated aldehydes, specifically functionalized with an ethoxy substituent that modifies its reactivity profile compared to unsubstituted acrolein .
Structural Characteristics
3-Ethoxy-2-propenal features a planar conjugated system with the ethoxy group attached to the carbon at position 3, creating an enol ether functionality. The molecule possesses one stereogenic center, which can lead to geometric isomerism. This structural arrangement contributes significantly to its chemical behavior and reactivity patterns .
Physical and Chemical Properties
Physical Properties
The physical properties of 3-Ethoxy-2-propenal are crucial for understanding its behavior in various applications and handling procedures:
| Property | Value | Conditions |
|---|---|---|
| Physical State | Liquid | At standard temperature and pressure |
| Density | 0.9835 g/cm³ | At 20°C |
| Boiling Point | 77-81°C | At 14 Torr pressure |
| Melting Point | 50.5°C | Standard pressure |
| Refractive Index | 1.416 | At standard conditions |
| Vapor Pressure | 3.12 mmHg | At 25°C |
| Topological Polar Surface Area | 26.3 Ų | Calculated value |
These physical properties indicate that 3-Ethoxy-2-propenal is a moderately volatile liquid with a relatively low boiling point, especially under reduced pressure .
Chemical Properties
The chemical behavior of 3-Ethoxy-2-propenal is largely determined by its functional groups:
| Property | Value | Notes |
|---|---|---|
| XLogP3 | 0.3 | Indicates slight lipophilicity |
| Hydrogen Bond Acceptor Count | 2 | Oxygen atoms in aldehyde and ethoxy groups |
| Hydrogen Bond Donor Count | 0 | No hydrogen-donating groups |
| Rotatable Bond Count | 3 | Contributes to conformational flexibility |
| Complexity | 66.5 | Moderate molecular complexity |
The compound features two key reactive sites: the aldehyde group, which can undergo typical carbonyl reactions, and the enol ether functionality that introduces additional reactivity options .
Synthesis Methods
Related Synthetic Approaches
While direct synthesis information for 3-Ethoxy-2-propenal is limited, insights can be gained from the preparation of structurally similar compounds:
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The synthesis of 2-bromo-3-(1-methylethoxy)-2-propenal involves treating 2-bromomalonaldehyde (45.3 g, 0.30 mol) with p-toluenesulfonic acid monohydrate (0.86 g, 4.50 mmol) in a mixture of 2-propanol and cyclohexane, with azeotropic removal of water. This approach can potentially be adapted for the synthesis of 3-Ethoxy-2-propenal by using ethanol instead of 2-propanol .
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Similar enol ethers have been prepared from their corresponding aldehydes through reactions with alcohols in inert solvents, which suggests a viable pathway for 3-Ethoxy-2-propenal synthesis .
Reactivity and Applications
Reactivity Patterns
3-Ethoxy-2-propenal exhibits characteristic reactivity based on its functional groups:
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As an α,β-unsaturated aldehyde, it can undergo both nucleophilic additions to the carbonyl group and Michael-type additions at the β-carbon.
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The ethoxy group introduces an electron-donating effect that modifies the electrophilicity of the adjacent carbons, resulting in unique reactivity patterns compared to unsubstituted acrolein.
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The compound can serve as a building block in heterocyclic synthesis, particularly for the preparation of imidazole derivatives .
Synthetic Applications
One of the most significant applications of 3-Ethoxy-2-propenal and its derivatives is in the synthesis of heterocyclic compounds:
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The bromo derivative (2-bromo-3-ethoxy-2-propenal) has been documented as a key intermediate in the synthesis of imidazolecarboxaldehydes. When reacted with amidine compounds, it produces imidazole derivatives that have potential applications in medicinal chemistry .
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The reaction proceeds through the enol ether functionality, which acts as the active synthon in these transformations. This reactivity pattern suggests that 3-Ethoxy-2-propenal itself could participate in similar reactions to form nitrogen-containing heterocycles .
Structural Comparison with Related Compounds
Homologous and Related Compounds
Understanding the relationship between 3-Ethoxy-2-propenal and structurally similar compounds provides insights into its chemical behavior:
| Compound | Molecular Formula | Structural Difference from 3-Ethoxy-2-propenal |
|---|---|---|
| Acrolein (2-Propenal) | C₃H₄O | Lacks the ethoxy group at position 3 |
| 3-Ethoxy-2-methyl-2-propenal | C₆H₁₀O₂ | Contains an additional methyl group at position 2 |
| 2-Bromo-3-ethoxy-2-propenal | C₅H₇BrO₂ | Contains a bromo substituent at position 2 |
| 3-Ethoxypropanol | C₅H₁₂O₂ | Has a saturated carbon chain with a terminal alcohol group |
The presence or absence of substituents significantly affects the reactivity and properties of these related compounds. For instance, 3-Ethoxy-2-methyl-2-propenal (also known as 3-Ethoxymethacrolein) has additional steric hindrance at the carbonyl carbon due to the methyl group, which can alter its reactivity in comparison to 3-Ethoxy-2-propenal .
Analytical Characterization
Spectroscopic Properties
While specific spectroscopic data for 3-Ethoxy-2-propenal is limited in the provided search results, typical spectroscopic characteristics of similar compounds can be inferred:
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NMR Spectroscopy: The compound would likely show characteristic signals for the aldehyde proton (typically around 9-10 ppm), the vinyl protons (5-7 ppm), and the ethoxy group (ethyl quartet around 3.5-4.5 ppm and triplet at 1.0-1.5 ppm).
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IR Spectroscopy: Expected absorption bands would include the C=O stretch of the aldehyde (around 1680-1710 cm⁻¹), C=C stretch (1620-1680 cm⁻¹), and C-O-C stretching of the ethoxy group (1050-1150 cm⁻¹).
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Mass Spectrometry: The molecular ion peak would be expected at m/z 100, with fragmentation patterns characteristic of aldehydes and ethers.
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